N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester
Overview
Description
N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups makes it particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester typically involves the protection of the lysine amino group with Fmoc and Boc groups. The process can be summarized as follows:
Protection of the α-amino group: The α-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the ε-amino group: The ε-amino group is then protected using the Boc group. This involves reacting the Fmoc-protected lysine with Boc2O in the presence of a base like triethylamine.
Esterification: The carboxyl group of lysine is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester undergoes several types of reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Boc is removed using an acid such as trifluoroacetic acid.
Substitution Reactions: The protected lysine can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Boc Removal: Trifluoroacetic acid in dichloromethane.
Esterification: Methanol and sulfuric acid.
Major Products
The major products formed from these reactions include deprotected lysine, which can then be used in further peptide synthesis or other biochemical applications.
Scientific Research Applications
N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected lysine derivative in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the sequential addition of amino acids in solid-phase peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Nα-Fmoc-Nε-Boc-L-lysine: Similar in structure but lacks the methyl ester group.
Nα-Boc-Nε-Fmoc-L-lysine: Similar protective groups but in reverse order.
Fmoc-Lys(Boc)-OH: Another protected lysine derivative used in peptide synthesis.
Uniqueness
N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester is unique due to its dual protective groups and methyl ester functionality, making it highly versatile in peptide synthesis. The combination of Fmoc and Boc groups provides robust protection, allowing for efficient and selective peptide bond formation.
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAKDWGRPOSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121562 | |
Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172846-51-4 | |
Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172846-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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